Trisbromoneopentyl alcohol Trisbromoneopentyl alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC3973050
InChI: InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3
SMILES: CC(C)(CBr)C(O)(Br)Br
Molecular Formula: C5H9Br3O
Molecular Weight: 324.84 g/mol

Trisbromoneopentyl alcohol

CAS No.:

Cat. No.: VC3973050

Molecular Formula: C5H9Br3O

Molecular Weight: 324.84 g/mol

* For research use only. Not for human or veterinary use.

Trisbromoneopentyl alcohol -

Specification

Molecular Formula C5H9Br3O
Molecular Weight 324.84 g/mol
IUPAC Name 1,1,3-tribromo-2,2-dimethylpropan-1-ol
Standard InChI InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3
Standard InChI Key HFRIZVDRQKQDRM-UHFFFAOYSA-N
SMILES CC(C)(CBr)C(O)(Br)Br
Canonical SMILES CC(C)(CBr)C(O)(Br)Br

Introduction

Chemical Identity and Structural Characteristics

Trisbromoneopentyl alcohol, systematically named 2,2-bis(bromomethyl)-3-bromo-1-propanol, is a tertiary alcohol characterized by three bromine atoms attached to a neopentyl backbone. Its molecular weight is 324.84 g/mol, and it is identified by the CAS registry number 36483-57-5 . The compound’s structure comprises a central carbon atom bonded to two bromomethyl groups and a hydroxyl group, conferring both steric hindrance and polarity.

Synthesis and Industrial Production

Conventional Synthesis Routes

TBNPA is synthesized via the bromination of neopentyl alcohol (2,2-dimethyl-1-propanol) using hydrogen bromide (HBr\text{HBr}) under acidic conditions. A patented method (CN101016227B) details a two-step process :

  • Substitution Reaction: Neopentyl alcohol reacts with excess HBr\text{HBr} in acetic acid at 115–120°C under elevated pressure (0.6–0.8 MPa) to form tribromoneopentyl acetate.

  • Ester Hydrolysis: The intermediate ester undergoes hydrolysis with methanol and mineral acids (e.g., H2SO4\text{H}_2\text{SO}_4) at 0.4–0.6 MPa, yielding TBNPA with a purity ≥98% .

This method improves upon earlier approaches by optimizing pressure conditions to minimize HBr\text{HBr} loss and enhance reaction efficiency .

Table 1: Key Parameters in TBNPA Synthesis

ParameterValue/Range
Reaction Pressure0.6–0.8 MPa (Step 1)
0.4–0.6 MPa (Step 2)
Temperature115–120°C (Step 1)
65–70°C (Step 2)
Reaction Time14–16 hours (Step 1)
3.5–4.5 hours (Step 2)
Yield≥94%

Purification and Quality Control

Post-synthesis purification involves activated carbon decolorization and solvent recovery using methanol-water mixtures, reducing environmental waste . Industrial producers emphasize compliance with RoHS standards, particularly for electronics applications .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

TBNPA exhibits exceptional thermal stability, with no decomposition observed below 200°C . Its logP value of 2.6 (at 22.5°C) indicates moderate lipophilicity, suggesting a tendency to bioaccumulate in fatty tissues . The compound’s low water solubility aligns with its use in hydrophobic matrices, such as polymers and coatings.

Table 2: Physical Properties of TBNPA

PropertyValue
Melting Point62–67°C
Density2.28 g/cm³
Vapor Pressure0.032 Pa (25°C)
Water Solubility2 g/L (25°C)
LogP2.6 (22.5°C)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 560 cm⁻¹ (C-Br stretch) and **3400 cm⁻¹(OHstretch)[1].Nuclearmagneticresonance(NMR)spectraconfirmthepresenceofthreeequivalentbromomethylgroups( (O-H stretch)[1]. Nuclear magnetic resonance (NMR) spectra confirm the presence of three equivalent bromomethyl groups (\delta = 3.4ppm)andahydroxylproton( ppm) and a hydroxyl proton (\delta = 1.8$$ ppm) .

Applications in Industry

Flame Retardancy

TBNPA’s primary application lies in flame-retardant formulations for plastics, textiles, and electronic components. Its high bromine content (74% by mass) effectively quenches free radicals during combustion, reducing flammability . For example, it is incorporated into epoxy resins for printed circuit boards (PCBs) to meet UL94 V-0 standards .

Intermediate in Organic Synthesis

The compound serves as a precursor to brominated esters and ethers, which are utilized in specialty polymers and surfactants. Its sterically hindered structure enhances the thermal stability of derived products .

Environmental and Regulatory Considerations

Ecotoxicity and Bioaccumulation

Despite its industrial utility, TBNPA’s environmental persistence has raised concerns. The European Chemicals Agency (ECHA) classifies it as a PBT substance (persistent, bioaccumulative, toxic) due to its half-life of >60 days in soil and a bioconcentration factor (BCF) of 1,200 in fish .

Regulatory Status

Under the RoHS Directive (2011/65/EU), TBNPA is under evaluation for restriction in electrical and electronic equipment . The U.S. EPA’s Toxics Release Inventory (TRI) mandates reporting for facilities manufacturing or processing >10,000 pounds annually .

Future Perspectives and Alternatives

Green Chemistry Initiatives

Research is pivoting toward non-halogenated flame retardants, such as phosphorous-based compounds and mineral fillers (e.g., magnesium hydroxide). These alternatives aim to mitigate the ecological risks associated with brominated compounds like TBNPA .

Advanced Recycling Techniques

Emerging methods, including supercritical fluid extraction and enzymatic degradation, show promise in recovering TBNPA from polymer waste streams, reducing environmental leakage .

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